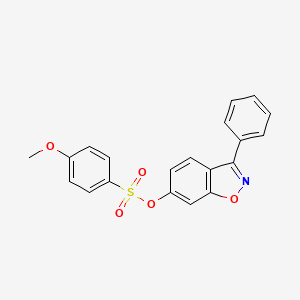![molecular formula C24H28ClNO6 B14936909 trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936909.png)
trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes a benzo[c]chromen ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common approach is the reaction of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with propanoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with trans-4-aminomethylcyclohexanecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen ring system.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in substitution reactions, especially at the chloro and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating certain diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for other complex molecules .
Wirkmechanismus
The mechanism of action of trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy-acetic acid
Uniqueness: The uniqueness of trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific structural features, such as the combination of the benzo[c]chromen ring system with the cyclohexanecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C24H28ClNO6 |
|---|---|
Molekulargewicht |
461.9 g/mol |
IUPAC-Name |
4-[[2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H28ClNO6/c1-13(22(27)26-12-14-6-8-15(9-7-14)23(28)29)31-21-11-20-18(10-19(21)25)16-4-2-3-5-17(16)24(30)32-20/h10-11,13-15H,2-9,12H2,1H3,(H,26,27)(H,28,29) |
InChI-Schlüssel |
ZFLVFYAYYSHTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B14936839.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine](/img/structure/B14936840.png)
![N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B14936853.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14936860.png)
![10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B14936866.png)


![3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone](/img/structure/B14936882.png)
![5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B14936883.png)
![2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14936889.png)
![1-(3-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936890.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14936896.png)
![trans-4-[({[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936899.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B14936901.png)
